Epiprednisolone

説明

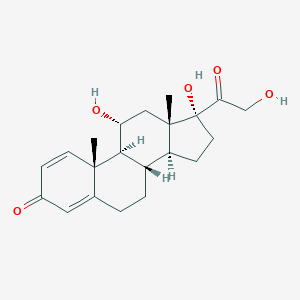

Structure

3D Structure

特性

IUPAC Name |

(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGNJSKKLXVSLS-MKIDGPAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600-90-8 | |

| Record name | (11alpha)-11,17,21-Trihydroxypregna-1,4-diene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11.ALPHA.)-11,17,21-TRIHYDROXYPREGNA-1,4-DIENE-3,20-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC7U8F7FXE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Epiprednisolone chemical structure and properties

An In-Depth Technical Guide to Epiprednisolone: Structure, Properties, and Analytical Control

Executive Summary

This compound, known systematically as 11-epi-Prednisolone, is the C-11 epimer of the widely used synthetic glucocorticoid, Prednisolone. It is recognized within pharmaceutical regulatory frameworks, notably as "Prednisolone EP Impurity F" by the European Pharmacopoeia[1][2][3][4]. As a process-related impurity, the formation of this compound is a critical quality attribute to monitor and control during the synthesis of Prednisolone. The stereochemical inversion at the C-11 position, from the biologically active β-hydroxyl group in Prednisolone to the α-hydroxyl in this compound, drastically alters the molecule's three-dimensional structure and consequently, its affinity for the glucocorticoid receptor, leading to a significant reduction in pharmacological activity. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, formation pathways, and the analytical methodologies essential for its identification and quantification in drug substance and product development.

Chemical Identity and Stereochemistry

Nomenclature and Identifiers

The precise identification of this compound is fundamental for research and regulatory purposes. The following table summarizes its key identifiers.

| Identifier | Value | Reference |

| Systematic Name | 11α,17,21-Trihydroxypregna-1,4-diene-3,20-dione | [1][2] |

| Common Names | This compound, 11-epi-Prednisolone | [1][2][3] |

| Pharmacopoeial Name | Prednisolone EP Impurity F | [3][5][6] |

| CAS Number | 600-90-8 | [1][5] |

| Molecular Formula | C21H28O5 | [1][3][7] |

| Molecular Weight | 360.44 g/mol | [1][3] |

| IUPAC Name | (8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | [1][3] |

The Critical C-11 Epimerization

The defining structural difference between Prednisolone and this compound lies in the stereochemistry of the hydroxyl group at the C-11 position of the steroid's C-ring.

-

Prednisolone (11β-hydroxy): The hydroxyl group is oriented above the plane of the steroid ring (axial). This specific conformation is crucial for effective binding to the glucocorticoid receptor[8].

-

This compound (11α-hydroxy): The hydroxyl group is oriented below the plane of the ring (equatorial). This inversion, or epimerization, alters the spatial arrangement of the molecule, hindering its ability to dock effectively within the ligand-binding domain of the receptor.

Caption: Workflow for the identification and quantification of this compound.

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing Prednisolone and its related substances.

Protocol 1: Improved RP-HPLC for Related Substances Analysis

This protocol is a representative method for the separation of Prednisolone from its specified impurities, including this compound (Impurity F).

-

Objective: To achieve baseline separation of Prednisolone and all related substances as per regulatory requirements.

-

Methodology:

-

Column Selection: A modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size) is chosen for its high efficiency and resolving power for steroid isomers.[4]

-

Mobile Phase Preparation: A gradient mobile phase system is often required.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm, leveraging the α,β-unsaturated ketone chromophore present in the A-ring of the steroid.

-

Column Temperature: Controlled at 40 °C to ensure run-to-run reproducibility.

-

Injection Volume: 20 µL.

-

-

System Suitability Test (SST): Before sample analysis, a solution containing Prednisolone and known impurities (including this compound) is injected. The resolution between critical pairs (e.g., Prednisolone and Impurity A) must meet the pharmacopoeial requirement (e.g., Rs > 1.5) to validate the system's performance.[4]

-

Analysis and Quantification: The sample is analyzed, and the peak corresponding to this compound is identified by its relative retention time against the Prednisolone peak. Quantification is performed using an external reference standard of this compound.

-

-

The Necessity of Chiral Chromatography: While optimized RP-HPLC can resolve many impurities, it cannot distinguish between enantiomers and may struggle with diastereomers like epimers. Chiral chromatography is the definitive technique for separating stereoisomers. It utilizes a chiral stationary phase that forms transient, diastereomeric complexes with the analytes, allowing for their differential elution and unambiguous separation.[6]

Spectroscopic and Spectrometric Identification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H-NMR, is the gold standard for structural elucidation. It provides definitive proof of the stereochemistry at C-11 by analyzing the chemical shifts and coupling constants of the protons attached to the steroid core, confirming the epimeric identity of the impurity.[6]

-

Mass Spectrometry (MS): LC-MS/MS is a highly sensitive and specific technique used to confirm the molecular weight of the impurity (360.44 Da) and to gain structural information from its fragmentation patterns.[6][9][10]

Pharmacological Implications of C-11 Stereochemistry

The Glucocorticoid Receptor (GR) Signaling Pathway

Prednisolone exerts its potent anti-inflammatory and immunosuppressive effects by acting as an agonist for the glucocorticoid receptor (GR).[11][12] The mechanism is a multi-step process.

Caption: Simplified glucocorticoid receptor signaling pathway.

Upon entering the cell, the steroid binds to the GR in the cytoplasm, causing the dissociation of heat shock proteins. The activated steroid-receptor complex translocates to the nucleus, where it binds to Glucocorticoid Response Elements (GREs) on DNA. This interaction modulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines like interleukins and TNF-α.[11][13][14]

Impact of 11α-Hydroxy Configuration on Activity

The biological activity of corticosteroids is highly dependent on their three-dimensional structure. The 11β-hydroxyl group of Prednisolone is critical for forming key hydrogen bonds within the ligand-binding pocket of the glucocorticoid receptor. Research on GR agonists has consistently shown that stereochemistry plays a pivotal role in receptor binding and subsequent transrepression and transactivation activities.[8] The inversion of this group to the 11α position in this compound introduces steric hindrance and prevents the optimal orientation required for high-affinity binding. Consequently, this compound is expected to have significantly lower glucocorticoid activity compared to Prednisolone, making its presence in the final drug product undesirable from both a safety and efficacy standpoint.

Conclusion

This compound (Prednisolone EP Impurity F) is a critical stereoisomeric impurity in the manufacture of Prednisolone. Its control is a clear demonstration of the principles of quality by design in pharmaceutical development. The key to managing this impurity lies in a deep understanding of its formation during synthesis and the application of a robust, multi-faceted analytical control strategy. A combination of high-resolution chromatographic techniques, particularly RP-HPLC and chiral chromatography, alongside definitive spectroscopic methods like NMR and MS, is essential for ensuring the purity, safety, and efficacy of Prednisolone-containing medicines.

References

-

Prednisolone EP Impurity F | 600-90-8. SynZeal. [Link]

-

Prednisolone EP Impurity F | CAS 600-90-8. Veeprho. [Link]

-

Prednisolone EP Impurity F. PubChem. [Link]

-

Schänzer, W., Geyer, H., Gotzmann, A., & Mareck, U. (Eds.). (2008). Structural elucidation of seven prednisolone metabolites by LC-ESI-MS/MS using a PGC column. In Recent Advances In Doping Analysis (16). Sport und Buch Strauß. [Link]

-

Prednisolone EP Impurity I CAS#: 13479-38-4. ChemWhat. [Link]

-

Methylprednisolone. PubChem. [Link]

-

Perišić-Janjić, N. U., et al. (2021). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega. [Link]

-

What is the mechanism of Prednisolone? (2024, July 17). Patsnap Synapse. [Link]

- Method for synthesizing methylprednisolone.

-

Huy, L. D., et al. (2013). APPROACH TO SYNTHESIS OF PREDNISOLONE FROM 9α-HYDROXY ANDROSTENEDIONE. Vietnam Journal of Chemistry. [Link]

-

Pozo, O. J., et al. (2015). Detection and Characterization of Prednisolone Metabolites in Human Urine by LC-MS/MS. Journal of Mass Spectrometry. [Link]

-

Prednisolone EP Impurity E | 95815-58-0. SynZeal. [Link]

-

Prednisolone. Wikipedia. [Link]

-

Al-Zuhairi, A. J. (2024). Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method. International Journal of Health Sciences. [Link]

-

Audu, S. D., et al. (1988). Liquid chromatographic analysis of prednisolone, prednisone and their 20-reduced metabolites in perfusion media. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

-

Koys, P., & Etrych, T. (2011). Recent advances in the design and synthesis of prednisolone and methylprednisolone conjugates. Current Medicinal Chemistry. [Link]

-

Gupta, V. D. (1980). High-pressure liquid chromatographic evaluation of aqueous vehicles for preparation of prednisolone and prednisone liquid dosage forms. Journal of Pharmaceutical Sciences. [Link]

-

What is the mechanism of Methylprednisolone? (2024, July 17). Patsnap Synapse. [Link]

-

Lateef, S. S., & Vinayak, A. K. (2014). Transfer of a USP method for prednisolone from normal phase HPLC to SFC using the Agilent 1260 Infinity Hybrid SFC/UHPLC System. Agilent Technologies Application Note. [Link]

-

Owen, L. J., et al. (2005). Prednisolone measurement in human serum using liquid chromatography tandem mass spectrometry. Annals of Clinical Biochemistry. [Link]

-

Ji, Q. C., et al. (2010). Quantification of unbound prednisolone, prednisone, cortisol and cortisone in human plasma by ultrafiltration and direct injection into liquid chromatrography tandem mass spectrometry. Annals of Clinical Biochemistry. [Link]

-

A Novel Process For The Synthesis Of Prednisolone Compounds. Quick Company. [Link]

-

Ramamoorthy, S., & Cidlowski, J. A. (2016). Corticosteroids-Mechanisms of Action in Health and Disease. Rheumatic Disease Clinics of North America. [Link]

-

Lemus Gallego, J. M., & Pérez Arroyo, J. (2003). Determination of prednisolone and the most important associated compounds in ocular and cutaneous pharmaceutical preparations by micellar electrokinetic capillary chromatography. Journal of Chromatography B. [Link]

-

USP Methods for the Analysis of Prednisolone with the Legacy L1 Column. SIELC Technologies. [Link]

-

Prednisolone Mass Spectrum. MassBank. [Link]

-

Prednisolone EP Impurity A | 50-23-7. SynZeal. [Link]

-

Prednisolone. PubChem. [Link]

-

Hodgens, A., & Sharman, T. (2023). Prednisone. In StatPearls. StatPearls Publishing. [Link]

-

Putnam, J. R., et al. (2022). Stereoisomers of an Aryl Pyrazole Glucocorticoid Receptor Agonist Scaffold Elicit Differing Anti-inflammatory Responses. ACS Omega. [Link]

-

Prednisolone Physical and Chemical Properties. PubChem. [Link]

Sources

- 1. This compound | 600-90-8 [chemicalbook.com]

- 2. Prednisolone EP Impurity F | 600-90-8 | SynZeal [synzeal.com]

- 3. veeprho.com [veeprho.com]

- 4. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 600-90-8 [amp.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Prednisolone EP Impurity F | C21H28O5 | CID 145714550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Stereoisomers of an Aryl Pyrazole Glucocorticoid Receptor Agonist Scaffold Elicit Differing Anti-inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dshs-koeln.de [dshs-koeln.de]

- 10. Detection and characterization of prednisolone metabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Prednisolone? [synapse.patsnap.com]

- 12. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Prednisolone - Wikipedia [en.wikipedia.org]

- 14. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Epiprednisolone from Prednisolone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of epiprednisolone (11-epi-prednisolone) from the readily available corticosteroid, prednisolone. The described methodology follows a two-step synthetic sequence involving the oxidation of the 11β-hydroxyl group of prednisolone to yield the intermediate, prednisone, followed by a stereoselective reduction of the C11-ketone to afford the desired 11α-hydroxy epimer, this compound. This guide delves into the mechanistic underpinnings of these transformations, provides detailed experimental protocols, and outlines methods for the purification and characterization of the final product. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

Prednisolone, a synthetic glucocorticoid, is a cornerstone in the treatment of a wide array of inflammatory and autoimmune diseases.[1] Its therapeutic efficacy is intrinsically linked to its specific three-dimensional structure, particularly the orientation of the hydroxyl group at the C11 position, which is in the β-configuration. This compound, the 11α-hydroxy epimer of prednisolone, is a known impurity and metabolite of prednisolone.[1][2] While not used therapeutically, the availability of pure this compound is crucial for pharmacological studies, as a reference standard in analytical method development for impurity profiling of prednisolone-based active pharmaceutical ingredients (APIs), and for exploring the structure-activity relationships of corticosteroids.

This guide outlines a logical and efficient laboratory-scale synthesis of this compound from prednisolone, focusing on a robust two-step approach.

Overall Synthetic Strategy

The conversion of prednisolone to this compound necessitates the inversion of the stereocenter at the C11 position. A direct inversion is challenging; therefore, a more practical approach involves a two-step sequence:

-

Oxidation: The 11β-hydroxyl group of prednisolone is oxidized to a ketone, yielding prednisone.

-

Stereoselective Reduction: The 11-keto group of prednisone is then reduced to an 11α-hydroxyl group, affording this compound.

This strategy leverages the interconvertibility of prednisolone and prednisone, a process that also occurs in vivo.[3]

Caption: Overall two-step synthetic strategy for the conversion of Prednisolone to this compound.

Part 1: Oxidation of Prednisolone to Prednisone

The selective oxidation of the C11-hydroxyl group in the presence of other sensitive functionalities in the prednisolone molecule, such as the dihydroxyacetone side chain, requires a mild and selective oxidizing agent. The Oppenauer oxidation is a well-established method for the oxidation of secondary alcohols in steroids to ketones under relatively mild conditions, making it a suitable choice for this transformation.[][5][6]

The Oppenauer Oxidation: Mechanism and Rationale

The Oppenauer oxidation utilizes an aluminum alkoxide catalyst, typically aluminum isopropoxide or aluminum tri-tert-butoxide, in the presence of a large excess of a ketone, such as acetone or cyclohexanone, which acts as the hydride acceptor.[7] The reaction is reversible, and the large excess of the hydride acceptor drives the equilibrium towards the formation of the oxidized product.[5]

The mechanism involves the formation of an aluminum alkoxide intermediate with the steroid's hydroxyl group. A six-membered transition state is then formed with the hydride acceptor, facilitating the transfer of a hydride from the steroid to the acceptor, resulting in the formation of the ketone and a new aluminum alkoxide of the reduced acceptor.

Experimental Protocol: Oppenauer Oxidation of Prednisolone

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Grade |

| Prednisolone | C₂₁H₂₈O₅ | 360.44 | Pharmaceutical Grade |

| Aluminum isopropoxide | C₉H₂₁AlO₃ | 204.25 | Reagent Grade |

| Toluene | C₇H₈ | 92.14 | Anhydrous |

| Cyclohexanone | C₆H₁₀O | 98.14 | Reagent Grade |

| Acetic Acid | CH₃COOH | 60.05 | Glacial |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Grade |

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add prednisolone (1.0 g, 2.77 mmol) and anhydrous toluene (50 mL).

-

Azeotropic Distillation: Heat the mixture to reflux for 30 minutes to remove any residual water azeotropically.

-

Addition of Reagents: Cool the solution to approximately 80 °C and add aluminum isopropoxide (0.85 g, 4.16 mmol) and cyclohexanone (10 mL, 96.5 mmol).

-

Reaction: Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the prednisolone spot and the appearance of a new, less polar spot (prednisone) indicates the reaction is proceeding.

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Cautiously add 10% aqueous acetic acid (20 mL) to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL). Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude prednisone can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane) or by column chromatography on silica gel.

Caption: Workflow for the Oppenauer oxidation of Prednisolone to Prednisone.

Part 2: Stereoselective Reduction of Prednisone to this compound

The reduction of the 11-keto group of prednisone can yield both the 11β-hydroxy (prednisolone) and the desired 11α-hydroxy (this compound) epimers. To favor the formation of the α-epimer, a stereoselective reduction method is necessary. The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride, is known to influence the stereochemical outcome of carbonyl reductions in steroidal systems, often favoring the formation of the axial alcohol.[8] In the case of the 11-keto group in prednisone, this corresponds to the formation of the 11α-hydroxyl group.

The Luche Reduction: Mechanism and Stereoselectivity

The Luche reduction is a chemoselective method for the reduction of ketones. The cerium(III) chloride is believed to coordinate with the carbonyl oxygen, increasing its electrophilicity and facilitating the attack of the hydride from sodium borohydride. In steroidal systems, the steric hindrance of the angular methyl groups at C10 and C13 plays a significant role in directing the hydride attack. For the 11-keto group, attack from the less hindered α-face is favored, leading to the formation of the 11α-hydroxy product.

Experimental Protocol: Luche Reduction of Prednisone

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Grade |

| Prednisone | C₂₁H₂₆O₅ | 358.43 | Purified from Part 1 |

| Cerium(III) Chloride Heptahydrate | CeCl₃·7H₂O | 372.58 | Reagent Grade |

| Sodium Borohydride | NaBH₄ | 37.83 | Reagent Grade |

| Methanol | CH₃OH | 32.04 | ACS Grade |

| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade |

| 1 M Hydrochloric Acid | HCl(aq) | - | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Grade |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve prednisone (0.5 g, 1.39 mmol) and cerium(III) chloride heptahydrate (0.62 g, 1.67 mmol) in methanol (25 mL). Stir the mixture at room temperature for 15 minutes.

-

Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (0.063 g, 1.67 mmol) portion-wise over 10 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC, observing the disappearance of the prednisone spot.

-

Work-up: Carefully add 1 M hydrochloric acid dropwise to quench the excess sodium borohydride and neutralize the solution to pH ~7.

-

Extraction: Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane (50 mL) and water (20 mL). Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Washing and Drying: Combine the organic extracts and wash with saturated sodium bicarbonate solution (30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter and concentrate the solvent under reduced pressure to obtain the crude product, which will be a mixture of this compound and prednisolone.

Caption: Workflow for the Luche reduction of Prednisone to a mixture of this compound and Prednisolone.

Part 3: Purification and Characterization of this compound

The crude product from the Luche reduction is a mixture of the epimeric alcohols, this compound and prednisolone. The separation of these epimers is the most challenging step of the synthesis and requires careful chromatographic purification.

Purification by Column Chromatography

Flash column chromatography using silica gel is an effective method for separating the two epimers. The polarity difference between the axial (11α-OH) and equatorial (11β-OH) hydroxyl groups allows for their separation.

Chromatography Conditions:

| Parameter | Specification |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase | A gradient of ethyl acetate in dichloromethane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) |

| Elution Order | This compound (11α-OH) is generally less polar and will elute before prednisolone (11β-OH). |

Procedure:

-

Prepare a silica gel column in a suitable solvent (e.g., 10% ethyl acetate in dichloromethane).

-

Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with the gradient mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing pure this compound.

-

Combine the pure fractions and evaporate the solvent to obtain pure this compound as a white solid.

Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method can be used to determine the purity of the final product and to confirm the separation from prednisolone.[1][2]

| HPLC Parameters | |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water |

| Detection | UV at 254 nm |

| Retention Time | This compound typically has a slightly different retention time than prednisolone.[2] |

Spectroscopic Characterization:

-

¹H and ¹³C NMR Spectroscopy: NMR spectroscopy is the most powerful tool for the structural elucidation of this compound and for confirming the stereochemistry at C11. The chemical shift of the H-11 proton and the C-11 carbon will be significantly different from those of prednisolone. The coupling constants of the H-11 proton can also provide information about its axial orientation.[9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl group (~3400 cm⁻¹), the carbonyl groups (~1710 and 1660 cm⁻¹), and the carbon-carbon double bonds (~1620 and 1600 cm⁻¹).[11]

Conclusion

The synthesis of this compound from prednisolone via a two-step oxidation-reduction sequence is a feasible and instructive process for researchers in the field of steroid chemistry. The successful execution of this synthesis hinges on the careful control of reaction conditions, particularly in the stereoselective reduction step, and the meticulous purification of the final product. This guide provides a solid foundation for the laboratory preparation of this compound, a valuable tool for further research and analytical development in the pharmaceutical sciences.

References

- European Pharmacopoeia (Ph. Eur.). Prednisolone Monograph.

-

Galia, E., et al. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega, 5(14), 7895–7904. [Link]

-

Galia, E., et al. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. National Institutes of Health. [Link]

-

SynZeal. (n.d.). Prednisolone Impurities. SynZeal. [Link]

-

Majer, Z., & Tuba, Z. (2010). Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. Steroids, 75(10), 721–725. [Link]

-

SynThink Research Chemicals. (n.d.). Prednisolone EP Impurities & USP Related Compounds. SynThink Research Chemicals. [Link]

- Djerassi, C. (Ed.). (2013). Steroid reactions: an outline for organic chemists. Elsevier.

-

Wikipedia. (2023). Oppenauer oxidation. In Wikipedia. [Link]

- Google Patents. (n.d.). CN113563402A - Synthetic method for preparing prednisolone by one-pot method.

-

SIELC Technologies. (n.d.). HPLC Method for Separating Corticosteroids such as Prednisone, Prednisolone and Methylprednisolone on Primesep B Column. SIELC Technologies. [Link]

-

Agilent. (n.d.). Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns. Agilent. [Link]

- Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.

-

Organic Reactions. (n.d.). The Oppenauer Oxidation. Organic Reactions. [Link]

- Google Patents. (n.d.). CN103387595A - Method for preparing prednisolone.

-

Wurtman, R. J., Noble, E. P., & Axelrod, J. (1967). Inhibition of Enzymatic Synthesis of Epinephrine by Low Doses of Glucocorticoids. Endocrinology, 80(5), 825–828. [Link]

- Huy, L. D., et al. (2014). APPROACH TO SYNTHESIS OF PREDNISOLONE FROM 9α-HYDROXY ANDROSTENEDIONE. Vietnam Journal of Chemistry, 52(2), 143-147.

-

Herráiz, I. (2017). Chemical Pathways of Corticosteroids, Industrial Synthesis from Sapogenins. Methods in molecular biology (Clifton, N.J.), 1645, 15–27. [Link]

-

Costa, S., et al. (2020). Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. Molecules (Basel, Switzerland), 25(10), 2393. [Link]

-

Carillo, K. D., et al. (2019). 1H/13C chemical shifts and cation binding dataset of the corticosteroid Prednisolone titrated with metal cations. Data in brief, 25, 104207. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of pure prednisolone and prednisolone loaded MS samples. [Link]

-

ResearchGate. (n.d.). 500.13 MHz ¹H NMR spectra of a mixture of prednisone, prednisolone, and.... [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Reich, H. J. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. University of Wisconsin-Madison.

-

Meikle, A. W., Weed, J. A., & Tyler, F. H. (1975). Kinetics and interconversion of prednisolone and prednisone studied with new radioimmunoassays. The Journal of clinical endocrinology and metabolism, 41(4), 717–721. [Link]

-

ResearchGate. (n.d.). (A) Fourier-transform infrared (FTIR) spectra of prednisolone (PRD) #1.... [Link]

-

Worldwidejournals.com. (n.d.). Ftir-spectrophotometric Analysis Of Prednisolone In Non- Allopathic Formulations. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of: (a) prednisolone, (b) prednisoloneloaded PLA.... [Link]

-

PubMed. (n.d.). The combination of 17 alpha-hydroxyprogesterone and 11-epicortisol prevents the delayed feedback effect of natural and synthetic glucocorticoids. [Link]

-

PubMed. (n.d.). A 13C solid-state NMR analysis of steroid compounds. [Link]

-

PubMed. (n.d.). Convenient synthesis of 18-hydroxylated cortisol and prednisolone. [Link]

-

PubMed. (n.d.). Stereoselective reduction of C-2 substituted steroid C-3 ketones with lithium tris-(R,S-1,2-dimethylpropyl)-borohydride and sodium borohydride. [Link]

-

ResearchGate. (n.d.). Synthesis of prednisolone starting from.... [Link]

-

Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. [Link]

-

Wikipedia. (n.d.). Protecting group. [Link]

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR data for prednisolone. [Link]

-

Rohm. (n.d.). Chemoselective and stereoselective reductions with modified borohydride reagents. [Link]

-

ResearchGate. (n.d.). Reduction of 1-oxo-steroids by sodium borohydride. [Link]

-

ACS Publications. (n.d.). Notes- Rate of Reduction of Some Steroid Ketones with Sodium Borohydride. [Link]

-

ACS Publications. (n.d.). Steroids. LXXIII. The Direct Oppenauer Oxidation of Steroidal Formate Esters. A New Synthesis of 17α-Hydroxyprogesterone. [Link]

-

PubMed. (n.d.). Separation and identification of the epimeric doping agents - Dexamethasone and betamethasone in equine urine and plasma: A reversed phase chiral chromatographic approach. [Link]

- Google Patents. (n.d.).

-

PubMed. (n.d.). Separation of androsterone from epiandrosterone, and dehydroepiandrosterone from its 3-hydroxy epimer by thin-layer chromatography. [Link]

-

Polypeptide. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. [Link]

-

RSC Publishing. (n.d.). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. [Link]

-

JACS. (n.d.). Light-Driven Purification of Progesterone from Steroid Mixtures Using a Photoresponsive Metal–Organic Capsule. [Link]

-

ACS Publications. (n.d.). Ruthenium-Catalyzed Oppenauer-Type Oxidation of 3β-Hydroxy Steroids. A Highly Efficient Entry into the Steroidal Hormones with 4-En-3-one Functionality. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

Sci-Hub. (n.d.). Electrochemical Oxidation of Prednisolone at Glassy Carbon Electrode and Its Quantitative Determination in Human Serum and Tablets by Osteryoung Square Wave Voltammetry. [Link]

-

PubMed. (n.d.). Steroid 11-Alpha-Hydroxylation by the Fungi Aspergillus nidulans and Aspergillus ochraceus. [Link]

-

ResearchGate. (n.d.). Biotransformational 11 alpha-hydroxylation of important steroids. [Link]

-

ASM Journals. (n.d.). Driven Hydroxylation of Steroids Catalyzed by Cytochrome P450 CYP105D18: Exploration of the Substrate Access Channel. [Link]

-

ResearchGate. (n.d.). (A) biocatalytic hydroxylation-enabled unified approach to C19-hydroxylated steroids. [Link]

-

Endocrine Abstracts. (n.d.). Prednisone is 100% converted to Prednisolone by first pass metabolism. [Link]

-

Oxford Academic. (n.d.). Kinetics and Interconversion of Prednisolone and Prednisone Studied with New Radioimmunoassays. [Link]

-

Reactome. (n.d.). Reactome/PharmGKB collaboration: Prednisone and Prednisolone Pathway, Pharmacokinetics. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics and interconversion of prednisolone and prednisone studied with new radioimmunogassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prednisolone Impurities | SynZeal [synzeal.com]

- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 7. Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1H/13C chemical shifts and cation binding dataset of the corticosteroid Prednisolone titrated with metal cations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A 13C solid-state NMR analysis of steroid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Epiprednisolone mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Prednisolone

Disclaimer: This guide details the mechanism of action for prednisolone. The term "epiprednisolone" is not standard nomenclature for a corticosteroid with a well-documented, distinct mechanism of action in major pharmacological databases or recent scientific literature. Therefore, this document focuses on the extensively researched and clinically significant glucocorticoid, prednisolone, which is the active metabolite of prednisone.

Executive Summary

Prednisolone, a synthetic glucocorticoid, is a cornerstone of anti-inflammatory and immunosuppressive therapy. Its mechanism of action is multifaceted, primarily mediated through its interaction with the intracellular Glucocorticoid Receptor (GR). Upon binding, the prednisolone-GR complex translocates to the nucleus and modulates gene expression through two primary genomic pathways: transactivation and transrepression . Transrepression, which involves the inhibition of pro-inflammatory transcription factors like NF-κB and AP-1, is considered the principal driver of its anti-inflammatory effects.[1][2][3] Transactivation, the direct binding of GR to DNA to upregulate gene expression, contributes to both anti-inflammatory actions and many of the undesirable side effects.[1][4] Additionally, rapid, non-genomic actions involving modulation of cellular signaling kinases contribute to the overall pharmacological profile.[3][5] This guide provides a detailed exploration of these molecular mechanisms, supported by established experimental protocols for their investigation.

Introduction to Glucocorticoids and Prednisolone

Glucocorticoids (GCs) are a class of steroid hormones essential for regulating a vast array of physiological processes, including metabolism, immune response, and stress homeostasis.[6][7] Their potent anti-inflammatory and immunosuppressive properties have made synthetic derivatives, such as prednisolone, indispensable in treating conditions ranging from autoimmune disorders and asthma to certain cancers.[8][9][10]

Prednisolone is the active metabolite of prednisone, with the conversion occurring rapidly in the liver.[11][12][13] It functions by mimicking endogenous cortisol, binding to and activating the Glucocorticoid Receptor.[8] Understanding the precise molecular interactions and downstream consequences of this activation is critical for drug development professionals seeking to optimize therapeutic benefit while minimizing adverse effects.

The Glucocorticoid Receptor (GR): The Primary Target

The physiological and pharmacological actions of prednisolone are mediated by the Glucocorticoid Receptor (GR, also known as NR3C1), a ligand-dependent transcription factor belonging to the nuclear receptor superfamily.[5][6]

Molecular Structure

The GR is a modular protein composed of three key domains:

-

N-Terminal Domain (NTD): Contains the primary activation function (AF-1) region, which is crucial for transcriptional regulation.

-

DNA-Binding Domain (DBD): A highly conserved region with two zinc finger motifs that recognize and bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs).[5][6]

-

Ligand-Binding Domain (LBD): Located at the C-terminus, this domain is responsible for binding prednisolone. This binding event triggers a conformational change that is the catalyst for receptor activation.[3][5]

A flexible "hinge region" connects the DBD and LBD.[5][6]

The Inactive State

In the absence of a ligand, the GR resides primarily in the cytoplasm as part of a large multi-protein complex.[14][15] This complex includes chaperone proteins like Hsp90 and immunophilins, which maintain the receptor in a conformation that is competent for high-affinity ligand binding but inactive in terms of gene regulation.[14][16]

Core Genomic Mechanism of Action

The classical effects of prednisolone are genomic, involving the direct or indirect regulation of gene transcription, which ultimately leads to the synthesis of new proteins.[5] This process begins with the diffusion of lipophilic prednisolone across the cell membrane and its binding to the cytoplasmic GR.[8][17]

This binding event initiates a cascade:

-

Receptor Activation: The GR undergoes a significant conformational change.

-

Chaperone Dissociation: The multi-protein chaperone complex dissociates from the GR.[5]

-

Nuclear Translocation: The activated prednisolone-GR complex moves from the cytoplasm into the nucleus.[4][9][16][18]

Once in the nucleus, the GR modulates gene expression via transactivation and transrepression.

Caption: Core Genomic Signaling Pathway of Prednisolone.

Transactivation: Upregulating Anti-Inflammatory Genes

In this pathway, the activated GR dimerizes (forms a homodimer) and binds directly to specific DNA sequences, the Glucocorticoid Response Elements (GREs), located in the promoter regions of target genes.[1][6] This binding recruits co-activator proteins and the basal transcription machinery, leading to an increase in the transcription of specific genes.[15]

-

Key Induced Genes: Genes encoding anti-inflammatory proteins such as Lipocortin-1 (Annexin A1), Interleukin-10 (IL-10), and IκBα (the inhibitor of NF-κB).[8][9][10]

-

Clinical Relevance: While contributing to anti-inflammatory effects, transactivation is also linked to many of the metabolic side effects of glucocorticoid therapy.[1][4]

Transrepression: Suppressing Pro-Inflammatory Genes

Transrepression is widely considered the primary mechanism behind the potent anti-inflammatory effects of prednisolone.[1][2][3] This process does not typically involve direct GR binding to DNA. Instead, the activated GR, acting as a monomer, physically interacts with and inhibits the activity of other transcription factors.[1]

-

Key Targeted Transcription Factors: Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are master regulators of the inflammatory response.[4][19][20]

-

Mechanism of Inhibition: By tethering to NF-κB or AP-1, the GR prevents them from binding to their own DNA response elements and driving the expression of pro-inflammatory genes.[4][21]

-

Suppressed Genes: This leads to a profound decrease in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, adhesion molecules, and inflammatory enzymes (e.g., COX-2).[4][8][10]

| Feature | Transactivation | Transrepression |

| GR State | Homodimer | Monomer[1] |

| DNA Binding | Direct binding to GREs[6] | No direct DNA binding; protein-protein interaction[1][4] |

| Primary Effect | Upregulation of gene expression | Downregulation of gene expression |

| Key Targets | Anti-inflammatory proteins (e.g., Lipocortin-1) | Pro-inflammatory TFs (e.g., NF-κB, AP-1)[4][19] |

| Therapeutic Role | Contributes to anti-inflammatory and metabolic effects | Major driver of anti-inflammatory and immunosuppressive effects[2] |

Non-Genomic Mechanisms of Action

In addition to the slower, transcription-dependent genomic effects, prednisolone can elicit rapid, non-genomic responses that occur within seconds to minutes.[3][5] These effects do not require gene transcription or protein synthesis.

The mechanisms are less fully characterized but are thought to involve:

-

Cytosolic GR Interactions: Activated cytosolic GR can interact with and modulate the activity of various kinases and signaling proteins.[3]

-

Modulation of Signaling Cascades: Evidence suggests glucocorticoids can influence pathways such as the PI3K-Akt and MAPK signaling cascades, which are crucial for cell survival, proliferation, and inflammation.[5][20][22][23]

Methodologies for Elucidating Mechanism of Action

A multi-assay approach is essential to fully characterize the mechanism of action of a glucocorticoid like prednisolone. Below are protocols for three foundational experimental techniques.

Receptor Binding Assay

Purpose: To quantify the affinity (Kd) of prednisolone for the Glucocorticoid Receptor. This is a critical first step to confirm direct interaction with the target. A competitive binding assay using a radiolabeled ligand is a standard approach.[24]

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation: Prepare cell lysates or purified receptor protein containing the GR. A common source is rat liver cytosol or cells overexpressing human GR.

-

Reaction Setup: In a multi-well plate, combine a fixed, low concentration of a high-affinity radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) with the GR preparation.

-

Competition: Add increasing concentrations of unlabeled prednisolone to the wells. Include a control with a vast excess of unlabeled ligand to determine non-specific binding (NSB).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (typically several hours).[25]

-

Separation: Separate the bound from unbound radioligand. A common method is filtration through a glass fiber filter, which traps the larger receptor-ligand complexes.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of prednisolone. Fit the data to a sigmoidal dose-response curve to calculate the IC50 (the concentration of prednisolone that displaces 50% of the radioligand). The Ki (inhibition constant), which reflects the affinity of prednisolone, can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a Receptor Binding Assay.

Reporter Gene Assay

Purpose: To functionally measure the transcriptional activity (both transactivation and transrepression) mediated by GR activation. Luciferase reporter assays are highly sensitive and widely used for this purpose.[26][27][28]

Experimental Protocol: GR Transactivation Luciferase Assay

-

Cell Transfection: Use a suitable cell line (e.g., HEK293 or A549) and transiently transfect them with two plasmids:

-

An expression vector for the human Glucocorticoid Receptor (or rely on endogenous expression if sufficient).

-

A reporter plasmid containing multiple copies of a GRE sequence upstream of a minimal promoter driving the firefly luciferase gene.[27]

-

-

Cell Plating: Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of prednisolone. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

-

Incubation: Incubate the cells for 18-24 hours to allow for transcription and translation of the luciferase enzyme.[29]

-

Lysis and Reagent Addition: Lyse the cells and add a luciferase substrate reagent (e.g., luciferin).

-

Measurement: Measure the luminescence produced using a luminometer. The light output is directly proportional to the level of luciferase expression and thus GR transactivation activity.

-

Data Analysis: Plot the luminescence signal against the log concentration of prednisolone. Fit the data to a dose-response curve to determine the EC50 (potency) and Emax (efficacy).

Note on Transrepression Assay: To measure transrepression, a different reporter construct is used, typically one where a constitutively active promoter (like an NF-κB-driven promoter) drives luciferase. The assay then measures the ability of prednisolone to decrease the luminescence signal induced by an inflammatory stimulus (e.g., TNF-α).

Caption: Workflow for a Luciferase Reporter Assay.

Chromatin Immunoprecipitation (ChIP)

Purpose: To determine if the GR directly binds to the promoter region of a specific target gene within the native chromatin context of the cell. This is the definitive method for identifying primary GR target genes.[30][31]

Experimental Protocol: ChIP-qPCR

-

Cell Treatment & Cross-linking: Treat cultured cells (e.g., A549 lung cells) with prednisolone or a vehicle control. Add formaldehyde directly to the culture medium to cross-link proteins to DNA.[31]

-

Cell Lysis & Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-800 bp) using sonication or enzymatic digestion.[31][32]

-

Immunoprecipitation (IP): Incubate the sheared chromatin overnight with an antibody specific to the Glucocorticoid Receptor. The antibody will bind to the GR-DNA complexes.

-

Complex Capture: Add protein A/G-coated magnetic beads to capture the antibody-GR-DNA complexes. Wash the beads to remove non-specifically bound chromatin.

-

Elution & Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating. Degrade the proteins with proteinase K.

-

DNA Purification: Purify the DNA fragments that were bound by the GR.

-

Quantitative PCR (qPCR): Use the purified DNA as a template for qPCR with primers designed to amplify a specific promoter region of a suspected target gene (e.g., the GILZ promoter).

-

Data Analysis: Analyze the qPCR data to determine the enrichment of the target DNA sequence in the prednisolone-treated sample compared to the vehicle control and an isotype control IP. A significant enrichment indicates direct GR binding.[33]

Caption: Workflow for a ChIP-qPCR Assay.

Conclusion and Future Directions

The mechanism of action of prednisolone is a complex interplay of genomic and non-genomic events initiated by binding to the glucocorticoid receptor. The anti-inflammatory potency is largely driven by the transrepression of key pro-inflammatory transcription factors, while transactivation of GRE-containing genes contributes to both therapeutic effects and adverse metabolic consequences.

A significant goal in modern pharmacology is the development of Selective Glucocorticoid Receptor Modulators (SEGRMs). These compounds are designed to preferentially engage the transrepression pathway while minimizing transactivation, with the aim of creating potent anti-inflammatory drugs that are dissociated from the typical steroid side-effect profile.[1] A thorough understanding of the foundational mechanisms detailed in this guide is paramount to the rational design and evaluation of such next-generation therapeutics.

References

-

Vandewalle, J., Luypaert, A., De Bosscher, K., & Libert, C. (2018). The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. PubMed Central. [Link]

-

Wang, J. C., Derynck, M. K., F., D. B., & Haqq, C. (2004). Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes. PubMed. [Link]

-

Nubbemeyer, B., et al. (2022). New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor. Frontiers in Endocrinology. [Link]

-

StudySmarter. (2024). Glucocorticoid Signaling: Pathway & Mechanism. StudySmarter. [Link]

-

Ramamoorthy, S., & Cidlowski, J. A. (2016). Glucocorticoid receptor signaling in health and disease. PubMed Central. [Link]

-

Schäcke, H., et al. (2004). Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects. PNAS. [Link]

-

Lappas, M., & Permezel, M. (2011). Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms. PLOS One. [Link]

-

QIAGEN. Glucocorticoid Receptor Signaling. QIAGEN GeneGlobe. [Link]

-

Wang, J. C., et al. (2004). Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes. PNAS. [Link]

-

Vrzal, R., et al. (2012). Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation. PubMed. [Link]

-

Wikipedia. (2023). Transrepression. Wikipedia. [Link]

-

Gerloff, D., & Hass, R. (2024). Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction. PubMed. [Link]

-

Newton, R., et al. (1998). Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement. British Journal of Pharmacology. [Link]

-

Gehrig, J., et al. (2013). A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System. Journal of Visualized Experiments. [Link]

-

Indigo Biosciences. Human GR Reporter Assay Kit. Indigo Biosciences. [Link]

-

BPS Bioscience. GR-GAL4 Luciferase Reporter HEK293 Cell Line. BPS Bioscience. [Link]

-

Gerloff, D., & Hass, R. (2024). Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction. ResearchGate. [Link]

-

Wang, J. C., et al. (2004). From The Cover: Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes. ResearchGate. [Link]

-

Liden, J., et al. (2011). Glucocorticoid repression of inflammatory gene expression shows differential responsiveness by transactivation- and transrepression-dependent mechanisms. PubMed. [Link]

-

Walker, B. R., et al. (1998). Impaired Cortisol Binding to Glucocorticoid Receptors in Hypertensive Patients. Hypertension. [Link]

-

Adcock, I. M., & Ito, K. (2004). MECHANISMS OF STEROID ACTION AND RESISTANCE IN INFLAMMATION Corticosteroid-insensitive asthma: molecular. Journal of Endocrinology. [Link]

-

Adcock, I. M. (2000). Molecular mechanisms of corticosteroid actions. PubMed. [Link]

-

S., G., et al. (2014). Research Resource: Modulators of Glucocorticoid Receptor Activity Identified by a New High-Throughput Screening Assay. Molecular Endocrinology. [Link]

-

Wang, X., et al. (2024). Methylprednisolone Modulates the Tfr/Tfh ratio in EAE-Induced Neuroinflammation through the PI3K/AKT/FoxO1 and PI3K/AKT/mTOR Signalling Pathways. PubMed. [Link]

-

Oakley, R. H., & Cidlowski, J. A. (2015). Corticosteroids-Mechanisms of Action in Health and Disease. PubMed Central. [Link]

-

Pope, C. (2024). Methylprednisolone vs Prednisone - How do they compare? Drugs.com. [Link]

-

Patsnap. (2024). What is the mechanism of Prednisolone? Patsnap Synapse. [Link]

-

Nishi, M., et al. (2004). The Ligand Binding Domain Controls Glucocorticoid Receptor Dynamics Independent of Ligand Release. Molecular and Cellular Biology. [Link]

-

Wang, X., et al. (2024). Methylprednisolone Modulates the Tfr/Tfh ratio in EAE-Induced Neuroinflammation through the PI3K/AKT/FoxO1 and PI3K/AKT/mTOR Signalling Pathways. PubMed Central. [Link]

-

Lew, K. H., et al. (1993). Pharmacokinetics and pharmacodynamics of methylprednisolone when administered at 8 am versus 4 pm. PubMed Central. [Link]

-

Wikipedia. (2024). Prednisolone. Wikipedia. [Link]

-

Oakley, R. H., et al. (2019). Glucocorticoid Receptor‐Binding and Transcriptome Signature in Cardiomyocytes. Journal of the American Heart Association. [Link]

-

Ngo-Hamilton, H. (2025). Key Differences Between Methylprednisolone and Prednisone. BuzzRx. [Link]

-

Htun, H., et al. (1998). Ligand-Selective Targeting of the Glucocorticoid Receptor to Nuclear Subdomains Is Associated with Decreased Receptor Mobility. Molecular Endocrinology. [Link]

-

Marlowe, D. (2025). Methylprednisolone vs. prednisone: What's the difference? SingleCare. [Link]

-

Patsnap. (2024). What is the mechanism of Methylprednisolone? Patsnap Synapse. [Link]

-

Jewell, T. (2020). Methylprednisolone vs. prednisone: What's the difference? Medical News Today. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. [Link]

-

Frey, B. M., et al. (1985). Prednisolone pharmacodynamics assessed by inhibition of the mixed lymphocyte reaction. Transplantation. [Link]

-

McAllister, W. A., et al. (1983). A Pharmacokinetic and Pharmacodynamic Comparison of Plain and Enteric-Coated Prednisolone Tablets. PubMed. [Link]

-

Medinaz. (2025). Corticosteroid Mechanism of Action. YouTube. [Link]

-

Linssen, M. M., et al. (2011). Prednisolone-induced beta cell dysfunction is associated with impaired endoplasmic reticulum homeostasis in INS-1E cells. PubMed. [Link]

-

Reactome. Prednisone and Prednisolone Pathway, Pharmacokinetics. ClinPGx. [Link]

-

Tsuchida, Y., et al. (1998). Effects of prednisolone on glomerular signal transduction cascades in experimental glomerulonephritis. PubMed. [Link]

-

Legler, U. F., & Benet, L. Z. (1986). Pharmacokinetics and pharmacodynamics of prednisolone after intravenous and oral administration. PubMed. [Link]

-

Levy, G. (2022). Prednisolone vs. Prednisone: Side Effects, Interactions, & More. GoodRx. [Link]

-

Rohdewald, P., et al. (1984). [Pharmacokinetics and pharmacodynamics of prednisolone following extremely high dosage as prednisolone hemisuccinate]. PubMed. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of corticosteroid actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. studysmarter.co.uk [studysmarter.co.uk]

- 8. What is the mechanism of Prednisolone? [synapse.patsnap.com]

- 9. Prednisolone - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]

- 11. buzzrx.com [buzzrx.com]

- 12. ClinPGx [clinpgx.org]

- 13. goodrx.com [goodrx.com]

- 14. The Ligand Binding Domain Controls Glucocorticoid Receptor Dynamics Independent of Ligand Release - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 17. youtube.com [youtube.com]

- 18. ahajournals.org [ahajournals.org]

- 19. Transrepression - Wikipedia [en.wikipedia.org]

- 20. Effects of prednisolone on glomerular signal transduction cascades in experimental glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. joe.bioscientifica.com [joe.bioscientifica.com]

- 22. Methylprednisolone Modulates the Tfr/Tfh ratio in EAE-Induced Neuroinflammation through the PI3K/AKT/FoxO1 and PI3K/AKT/mTOR Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Methylprednisolone Modulates the Tfr/Tfh ratio in EAE-Induced Neuroinflammation through the PI3K/AKT/FoxO1 and PI3K/AKT/mTOR Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. ahajournals.org [ahajournals.org]

- 26. Indigo Biosciences Human Glucocorticoid Receptor (GR, NR3C1) All-inclusive | Fisher Scientific [fishersci.com]

- 27. Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. indigobiosciences.com [indigobiosciences.com]

- 29. bpsbioscience.com [bpsbioscience.com]

- 30. Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. pnas.org [pnas.org]

- 32. researchgate.net [researchgate.net]

- 33. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Biological Activity of Epiprednisolone

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the in vitro biological activities of Epiprednisolone, a synthetic glucocorticoid. While specific in vitro potency data for this compound is limited in publicly available literature, its structural and functional similarity to Prednisolone allows for a robust understanding of its mechanism of action and biological effects. This guide will, therefore, draw upon the extensive research conducted on Prednisolone and the broader class of glucocorticoids to provide a detailed framework for its in vitro evaluation. We will delve into the core mechanisms of action, present detailed protocols for key anti-inflammatory assays, and offer insights into data interpretation and visualization.

Introduction to this compound: A Glucocorticoid Anti-Inflammatory Agent

This compound is a corticosteroid belonging to the glucocorticoid class of steroid hormones. These synthetic analogs of endogenous cortisol are widely utilized for their potent anti-inflammatory and immunosuppressive properties.[1][2] They are cornerstone therapies for a multitude of inflammatory and autoimmune conditions.[3] The therapeutic efficacy of glucocorticoids like this compound stems from their ability to modulate the expression of genes involved in the inflammatory cascade.[4] This guide will focus on the in vitro methodologies used to characterize these effects, providing researchers with the tools to assess the potency and efficacy of this compound in a controlled laboratory setting.

The Core Mechanism of Action: Glucocorticoid Receptor Signaling

The biological effects of this compound are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1][2] The GR is ubiquitously expressed in almost every cell type and functions as a ligand-dependent transcription factor.[2]

The Signaling Cascade:

-

Ligand Binding: Being lipophilic, this compound diffuses across the cell membrane and binds to the GR residing in the cytoplasm in an inactive complex with chaperone proteins, such as heat shock proteins (Hsp90 and Hsp70).[5]

-

Conformational Change and Nuclear Translocation: Upon ligand binding, the GR undergoes a conformational change, dissociates from the chaperone protein complex, and translocates into the nucleus.[3]

-

Gene Regulation: In the nucleus, the activated GR dimerizes and interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1][3] This interaction can either upregulate the transcription of anti-inflammatory genes or, more critically for its anti-inflammatory effects, repress the expression of pro-inflammatory genes.[4]

A primary mechanism of the anti-inflammatory action of glucocorticoids is the transrepression of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[6][7]

In Vitro Assay Cascade for Assessing Anti-Inflammatory Activity

A tiered approach is recommended for characterizing the in vitro anti-inflammatory activity of this compound. This typically involves a primary screen to assess the core mechanism of NF-κB inhibition, followed by secondary assays to evaluate downstream effects on cytokine production and immune cell proliferation. A crucial component of this cascade is the assessment of cytotoxicity to ensure that the observed anti-inflammatory effects are not a consequence of cell death.

Primary Assay: NF-κB Reporter Gene Assay

The inhibition of NF-κB is a hallmark of glucocorticoid action.[6] A luciferase-based reporter gene assay provides a quantitative measure of this compound's ability to suppress NF-κB transcriptional activity.

Causality Behind Experimental Choices: This assay directly interrogates the transrepression mechanism of the GR on NF-κB. The use of a reporter gene (luciferase) provides a highly sensitive and quantifiable readout of NF-κB activity.

Experimental Protocol:

-

Cell Seeding: Plate a suitable cell line (e.g., HEK293T or A549) stably or transiently expressing an NF-κB-driven luciferase reporter construct in a 96-well plate.

-

Compound Treatment: Pre-incubate the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Inflammatory Challenge: Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL, for 6-8 hours.

-

Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them.

-

Luminescence Measurement: Measure the luciferase activity in the cell lysates using a luminometer.

-

Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein content. Calculate the percentage of inhibition of NF-κB activity relative to the TNF-α-stimulated control. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the NF-κB activity.

Secondary Assay: Cytokine Suppression Analysis

A key downstream consequence of NF-κB inhibition is the reduced production of pro-inflammatory cytokines.[1][8] Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify the secretion of specific cytokines.

Causality Behind Experimental Choices: This assay provides a functional readout of the anti-inflammatory effects of this compound by measuring the inhibition of key inflammatory mediators. Peripheral Blood Mononuclear Cells (PBMCs) are often used as they represent a physiologically relevant mixed population of immune cells.

Experimental Protocol:

-

Cell Isolation and Seeding: Isolate PBMCs from healthy donor blood and seed them in a 96-well plate.

-

Compound Treatment: Pre-incubate the cells with a serial dilution of this compound for 1-2 hours.

-

Inflammatory Challenge: Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS) at 1 µg/mL, for 18-24 hours.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

-

ELISA: Quantify the concentration of a target cytokine (e.g., TNF-α, IL-6, or IL-1β) in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound and determine the IC50 value.

Secondary Assay: Lymphocyte Proliferation Assay

Glucocorticoids are known to suppress the proliferation of T-lymphocytes, a key event in the adaptive immune response.[9][10] This can be measured using various methods, including the incorporation of a labeled nucleotide or a dye dilution assay.

Causality Behind Experimental Choices: This assay assesses the immunosuppressive potential of this compound on a critical aspect of the adaptive immune response. The use of a mitogen like Phytohaemagglutinin (PHA) provides a robust and reproducible stimulus for T-cell proliferation.

Experimental Protocol (Thymidine Incorporation):

-

Cell Isolation and Seeding: Isolate and seed PBMCs in a 96-well plate.

-

Compound and Mitogen Treatment: Add a serial dilution of this compound and a T-cell mitogen, such as PHA (5 µg/mL), to the cells.

-

Incubation: Incubate the cells for 72 hours.

-

Radiolabeling: Add [3H]-thymidine to each well and incubate for an additional 18 hours.

-

Cell Harvesting: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of proliferation and determine the IC50 value.

Cytotoxicity Assessment: MTT Assay

It is essential to determine if the observed anti-inflammatory effects are due to a specific immunomodulatory activity or simply a result of cytotoxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Causality Behind Experimental Choices: This assay provides a self-validating system for the primary and secondary assays. By demonstrating that this compound is not cytotoxic at the concentrations where it exhibits anti-inflammatory effects, the specificity of its action is confirmed.

Experimental Protocol:

-

Cell Seeding: Seed the relevant cell type (e.g., PBMCs or the cell line used in the reporter assay) in a 96-well plate.

-

Compound Treatment: Treat the cells with the same serial dilution of this compound used in the functional assays for the same duration (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Data Presentation and Interpretation

For a comprehensive evaluation, the results from the in vitro assays should be presented in a clear and comparative manner. A summary table of the IC50 values is highly recommended.

Table 1: Representative In Vitro Potency of a Glucocorticoid (Prednisolone)

| Assay | Cell Type | Stimulus | IC50 (nM) |

| NF-κB Inhibition | HEK293T | TNF-α | ~10-50 |

| TNF-α Suppression | PBMCs | LPS | ~5-20 |

| IL-6 Suppression | PBMCs | LPS | ~1-10 |

| Lymphocyte Proliferation | PBMCs | PHA | ~1-10 |

Note: The IC50 values presented are approximate and can vary depending on the specific experimental conditions. These values are based on literature for Prednisolone and serve as an illustrative example.

Interpretation of Results:

-

A potent glucocorticoid will exhibit low nanomolar IC50 values in the NF-κB, cytokine suppression, and lymphocyte proliferation assays.

-

The cytotoxicity assay should demonstrate high cell viability at concentrations where significant anti-inflammatory activity is observed. A large therapeutic window (the ratio of the cytotoxic concentration to the effective concentration) is a desirable characteristic.

Conclusion

This technical guide provides a framework for the in vitro characterization of the biological activity of this compound. By employing a cascade of assays that probe the core mechanism of action and downstream functional consequences, researchers can obtain a comprehensive profile of its anti-inflammatory and immunosuppressive properties. The detailed protocols and experimental rationales provided herein are designed to ensure scientific rigor and reproducibility. While the data for this compound's close analog, Prednisolone, serves as a strong foundation, further studies specifically investigating this compound are warranted to fully elucidate its in vitro potency and confirm its therapeutic potential.

References

- Pinner, N. A., & Hamilton, L. A. (2024). Prednisone. In StatPearls.

- Rhen, T., & Cidlowski, J. A. (2005). Antiinflammatory action of glucocorticoids--new mechanisms for old drugs. The New England journal of medicine, 353(16), 1711–1723.

- Schäcke, H., Döcke, W. D., & Asadullah, K. (2002). Mechanisms involved in the side effects of glucocorticoids. Pharmacology & therapeutics, 96(1), 23–43.

- Barnes, P. J. (1998). Anti-inflammatory actions of glucocorticoids: molecular mechanisms. Clinical science (London, England : 1979), 94(6), 557–572.

- Newton, R. (2000). Molecular mechanisms of glucocorticoid action: what is important?. Thorax, 55(7), 603–613.

- Auphan, N., DiDonato, J. A., Rosette, C., Helmberg, A., & Karin, M. (1995). Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis. Science (New York, N.Y.), 270(5234), 286–290.

- Scheinman, R. I., Cogswell, P. C., Lofquist, A. K., & Baldwin, A. S. (1995). Role of transcriptional activation of I kappa B alpha in mediation of immunosuppression by glucocorticoids. Science (New York, N.Y.), 270(5234), 283–286.

- Almawi, W. Y., & Melemedjian, O. K. (2002). Molecular mechanisms of glucocorticoid anti-inflammatory effects. Journal of leukocyte biology, 71(2), 193–206.

- Franchimont, D. (2004). Overview of the actions of glucocorticoids on the immune response: a good model to characterize new pathways of immunosuppression. Annals of the New York Academy of Sciences, 1024, 124–137.

- Kadmiel, M., & Cidlowski, J. A. (2013). Glucocorticoid receptor signaling in health and disease. Trends in pharmacological sciences, 34(9), 518–530.

- Van der Velden, V. H. (1998). Glucocorticoids: mechanisms of action and anti-inflammatory potential in asthma.

- Adcock, I. M., & Caramori, G. (2001). Cross-talk between pro-inflammatory transcription factors and glucocorticoids. Immunology and cell biology, 79(4), 376–384.

- Smoak, K. A., & Cidlowski, J. A. (2004). Mechanisms of glucocorticoid receptor signaling during inflammation. Mechanisms of ageing and development, 125(10-11), 697–706.

- McKay, L. I., & Cidlowski, J. A. (1999). Molecular control of immune/inflammatory responses: interactions between nuclear factor-kappa B and steroid hormone-signaling pathways. Endocrine reviews, 20(4), 435–459.

- He, Y., Xu, Y., Zhang, C., Gao, X., Dykema, K. J., Martin, K. R., ... & Resau, J. H. (2011). Identification of a novel class of nuclear factor-kappaB inhibitors by screening of a library of clinically approved drugs. Molecular pharmacology, 80(4), 649–660.

- Vayssière, J. L., Zider, A., & Bazin, H. (1997). Glucocorticoid receptor-mediated transrepression. Trends in endocrinology and metabolism: TEM, 8(8), 321–327.

- De Bosscher, K., Vanden Berghe, W., & Haegeman, G. (2003). The interplay between the glucocorticoid receptor and nuclear factor-kappaB or activator protein-1: molecular mechanisms for gene repression. Endocrine reviews, 24(4), 488–522.

- Vandewalle, J., Luypaert, A., De Bosscher, K., & Libert, C. (2018). Therapeutic Mechanisms of Glucocorticoids. Trends in endocrinology and metabolism: TEM, 29(1), 42–54.

- Czock, D., Keller, F., Rasche, F. M., & Häussler, U. (2005). Pharmacokinetics and pharmacodynamics of systemically administered glucocorticoids. Clinical pharmacokinetics, 44(1), 61–98.

- Stahn, C., & Buttgereit, F. (2008). Genomic and nongenomic effects of glucocorticoids. Nature clinical practice.

-

Patsnap. (2024). What is the mechanism of Prednisolone? Retrieved from [Link]

-

Wikipedia. (2024). Prednisolone. Retrieved from [Link]

- Heitzer, M. D., De-Levi, S., & Vancura, A. (2018). The Biologist's Guide to the Glucocorticoid Receptor's Structure. International journal of molecular sciences, 19(11), 3598.

- Heimburger, M., Bratt, J., Cedergren, J., & Palmblad, J. (2000). Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro. Clinical and experimental immunology, 119(3), 441–448.

- Betts, J., Bowen, C., Wise, E., Johnson, K., & Poe, B. (2013).

- Xu, X., Sun, Y., Cen, X., & Shan, W. (2021). The role of NF-κB signaling in the regulation of the immune system and its related diseases. Journal of cellular and molecular medicine, 25(22), 10435–10448.